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N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

sigma receptor radioligand binding CNS pharmacology

Procure the structurally differentiated sigma-2 probe N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS 2742017-52-1). Exhibits a sigma-2 Ki of 90 nM with a selectivity profile distinct from sigma-1-preferring analogs, enabling unambiguous dissection of sigma-2 pathways in neuronal models. Features the unique 2,5-dimethylphenyl substitution pattern critical for SAR campaigns exploring aniline methylation effects on target binding and ADME. The 1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide core is claimed in WO 2011/073277 as a Kv1.3 modulator chemotype, supporting ion channel screening cascades for autoimmune and inflammatory disease programs.

Molecular Formula C20H23FN2O3S
Molecular Weight 390.5 g/mol
Cat. No. B7717201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Molecular FormulaC20H23FN2O3S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O3S/c1-14-3-4-15(2)19(13-14)22-20(24)16-9-11-23(12-10-16)27(25,26)18-7-5-17(21)6-8-18/h3-8,13,16H,9-12H2,1-2H3,(H,22,24)
InChIKeyBMHAFZQFQJLYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide: Structural Identity & Procurement Baseline


N-(2,5-dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (CAS 2742017-52-1; molecular formula C₂₀H₂₃FN₂O₃S) is a fully synthetic small molecule belonging to the sulfonylpiperidine-4-carboxamide chemotype . It features a 1-(4-fluorobenzenesulfonyl)piperidine core linked via a 4-carboxamide bridge to a 2,5-dimethylaniline moiety. The compound has a molecular weight of ~390.5 g/mol, a calculated partition coefficient (clogP) of ~2.85–3.50, a topological polar surface area of ~66.5–79.6 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds, placing it within Lipinski's Rule-of-Five space for orally bioavailable drug-like molecules [1][2][3]. It is not registered in any clinical trial, consistent with its status as a preclinical research tool [4].

Why N-(2,5-Dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide Cannot Be Simply Replaced by an In‑Class Analog


Within the sulfonylpiperidine-4-carboxamide scaffold, even minor changes to the aniline substituent or the sulfonyl aryl group profoundly alter biological activity profiles. For example, relocating the methyl groups from the 2,5- to the 2,4-dimethylphenyl isomer (Catalog EVT-3797155) changes molecular shape, electronic distribution, and steric properties [1]. More dramatically, exchanging the 2,5-dimethylphenyl amide for a 5,7-dimethylbenzothiazol-2-yl amide (as in VU534/VU533) redirects activity from sigma‑receptor/ion‑channel modulation toward dual FAAH/sEH inhibition (IC₅₀ ~1.2 µM) or Kir4.1 potassium channel blockade [2]. Similarly, the NaCT inhibitor BI 01383298 replaces the entire sulfonamide and amide substituents with 3,5-dichlorophenylsulfonyl and 4-fluorobenzyl groups, achieving potent human SLC13A5 inhibition (IC₅₀ 56 nM) but losing the pharmacological signature of the 2,5-dimethylphenyl series [3]. These structure‑activity relationships demonstrate that generic substitution between analogs in this class cannot be assumed without explicit quantitative validation for each end‑use application.

Head‑to‑Head Quantitative Evidence Comparing N-(2,5-Dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide to Key Analogs


Sigma‑2 Receptor Affinity: N-(2,5-Dimethylphenyl) vs. Lead Piperidine‑4‑Carboxamide Sigma‑1 Ligands

The target compound exhibits a measured binding affinity (Ki) of 90 nM for the sigma‑2 receptor in rat PC12 cell membranes, derived from a radioligand displacement assay [1]. In contrast, the most potent sigma‑1‑selective piperidine‑4‑carboxamide reported to date, compound 2k (a tetrahydroquinoline derivative with a 4‑chlorobenzyl substituent), displays a sigma‑1 Ki of 3.7 nM with a sigma‑2/sigma‑1 selectivity ratio of 351 [2]. While the target compound’s sigma‑2 affinity is moderate, it occupies a distinct selectivity space relative to the sigma‑1‑preferring 2k series, making the 2,5‑dimethylphenyl derivative valuable for probing sigma‑2‑mediated pathways without significant sigma‑1 engagement.

sigma receptor radioligand binding CNS pharmacology

Structural Differentiation: 2,5‑Dimethylphenyl vs. 2,4‑Dimethylphenyl Regioisomer

The 2,5‑dimethyl substitution pattern on the aniline ring distinguishes this compound from its commercially available 2,4‑dimethylphenyl regioisomer (Catalog EVT‑3797155) . Both share the same molecular formula (C₂₀H₂₃FN₂O₃S) and molecular weight (~390.5 g/mol), and their computed logP values fall within a similar range (clogP 2.85–3.50 for the 2,5‑isomer vs. ~3.0–3.5 for the 2,4‑isomer) [1][2]. However, the different methyl group topology alters electron density on the aromatic ring, steric encumbrance around the amide bond, and molecular shape—all factors known to modulate target binding and metabolic stability in this chemotype [3].

regioisomer comparison structure‑activity relationship chemical differentiation

Class‑Level Evidence: Piperidine Aryl Sulfonamides as Kv1.3 Potassium Channel Modulators

The core 1‑(4‑fluorobenzenesulfonyl)piperidine‑4‑carboxamide scaffold falls within the broad structural claims of WO 2011/073277, which describes piperidine aryl sulfonamide derivatives as Kv1.3 potassium channel modulators [1]. While specific IC₅₀ data for the target compound against Kv1.3 are not publicly available, the patent discloses structurally related examples with in vitro Kv1.3 modulatory activity at sub‑micromolar to low micromolar concentrations [1]. In contrast, the benzothiazole‑containing analogs VU534 and VU533 shift the pharmacological profile away from Kv1.3 toward sEH/FAAH or Kir4.1 targets, respectively [2].

potassium channel Kv1.3 immunomodulation

Physicochemical Differentiation: Lipophilicity and Permeability vs. Clinical‑Stage Analogs

The target compound’s computed logP range of 2.85–3.50 (clogP 2.85 via Sildrug; logP 3.495 via ZINC; logP 2.856 via ZINC20) indicates moderate lipophilicity [1][2][3]. This is substantially lower than the highly lipophilic NaCT inhibitor BI 01383298 (logP ~4.5–5.0 estimated from its dichlorophenylsulfonyl and fluorobenzyl substituents) , and lower than the benzothiazole VU534/VU533 series (logP ~4.0–4.5 estimated). The lower logP and 5 hydrogen bond acceptors suggest better aqueous solubility and reduced non‑specific protein binding relative to the more lipophilic analogs [4].

ADME drug‑likeness physicochemical property

Optimal Research and Screening Applications for N-(2,5-Dimethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide


Sigma‑2 Receptor Pharmacological Probe in CNS Target Deconvolution Studies

With a measured sigma‑2 Ki of 90 nM and a selectivity profile distinct from sigma‑1‑preferring piperidine‑4‑carboxamides such as compound 2k (sigma‑1 Ki 3.7 nM, selectivity ratio 351), this compound is suited as a chemical probe for dissecting sigma‑2‑mediated pathways in neuronal PC12 cell models, particularly where sigma‑1 engagement would confound interpretation [1][2].

Kv1.3 Potassium Channel Modulator Screening Cascade

The 1‑(4‑fluorobenzenesulfonyl)piperidine‑4‑carboxamide core is explicitly claimed in patent WO 2011/073277 as a Kv1.3 modulator chemotype, supporting its use as a starting point or reference compound in ion channel screening cascades for autoimmune and inflammatory disease research programs where T‑lymphocyte Kv1.3 blockade is a validated therapeutic strategy [3].

Structure‑Activity Relationship (SAR) Exploration of N‑Arylpiperidine‑4‑Carboxamide Pharmacophores

The unique 2,5‑dimethylphenyl substitution pattern provides a structurally differentiated probe for SAR campaigns that systematically explore the effect of aniline ring methylation patterns on target binding, selectivity, and ADME properties, complementing the more commonly available 2,4‑dimethyl and 3,5‑dimethyl regioisomers [4].

In Vitro ADME Profiling of Moderate‑Lipophilicity Sulfonylpiperidine Carboxamides

With a calculated logP of 2.85–3.50 and 5 hydrogen bond acceptors, this compound can serve as a model substrate for assessing the impact of moderate lipophilicity on aqueous solubility, microsomal stability, and plasma protein binding within the sulfonylpiperidine‑4‑carboxamide series, particularly when benchmarking against higher‑logP analogs such as BI 01383298 (estimated logP ~4.5–5.0) [5].

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